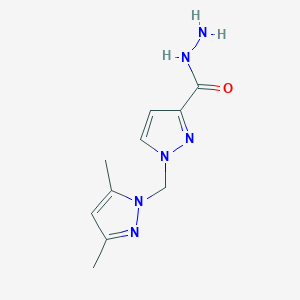

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide

Description

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based heterocyclic compound featuring a carbohydrazide functional group and a 3,5-dimethylpyrazole moiety linked via a methyl bridge. This structure combines aromatic pyrazole rings with a flexible hydrazide side chain, making it a versatile scaffold for chemical modifications and biological applications. Its synthesis typically involves condensation reactions between (3,5-dimethyl-1H-pyrazol-1-yl)methanol and hydrazine derivatives, as outlined in pyrazole chemistry reviews .

For example, derivatives of this class have demonstrated activity against Staphylococcus aureus and Escherichia coli in antimicrobial assays . Additionally, the presence of the hydrazide group enhances its ability to form coordination complexes with transition metals, which could expand its utility in catalysis or material science .

Properties

IUPAC Name |

1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O/c1-7-5-8(2)16(13-7)6-15-4-3-9(14-15)10(17)12-11/h3-5H,6,11H2,1-2H3,(H,12,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTUQKNITQUTLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CN2C=CC(=N2)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001134894 | |

| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004192-92-0 | |

| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004192-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

Formation of 3,5-Dimethyl-1H-pyrazole: This can be synthesized by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

Alkylation: The 3,5-dimethyl-1H-pyrazole is then alkylated using formaldehyde and a suitable base like potassium carbonate to introduce the methylene bridge.

Hydrazide Formation: The final step involves the reaction of the alkylated product with hydrazine hydrate to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbohydrazide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents like chloroform or dichloromethane with bases like sodium hydroxide.

Major Products

Oxidation: Pyrazole oxides.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide serves as:

- A building block in synthesizing more complex organic molecules.

- A reagent in various organic reactions due to its unique functional groups.

Biology

The compound has shown potential in biological studies:

- It exhibits antimicrobial properties that could be harnessed for developing new antibiotics.

- Research indicates its role in antileishmanial and antimalarial drug development, highlighting its importance in combating parasitic diseases.

Medicine

In medical research, this compound is being investigated for:

- Anticancer Activities : Studies have indicated that related pyrazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 49.85 µM for related compounds, suggesting potent antitumor activity through mechanisms such as apoptosis induction.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrazole derivatives. The findings suggested that modifications to the pyrazole structure could enhance cytotoxicity against specific cancer cell lines. The compound's mechanism was linked to apoptosis pathways and autophagy modulation.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 49.85 | Apoptosis induction |

| Compound B | 30.12 | Autophagy modulation |

Antimicrobial Properties

Research conducted by Kalanithi et al. demonstrated the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. The study highlighted that the incorporation of specific functional groups significantly enhanced antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The pyrazole rings can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The carbohydrazide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide with structurally related pyrazole derivatives:

Physicochemical Properties

- Solubility : The carbohydrazide derivative exhibits moderate water solubility due to hydrogen bonding from the hydrazide group, whereas brominated analogs are more lipophilic .

- Thermal Stability : Pyrazole derivatives generally decompose above 200°C, with carbohydrazide variants showing slightly lower stability (~180°C) due to hydrazide decomposition .

Antimicrobial Studies

- Mechanism : Hydrazide derivatives disrupt bacterial cell membranes via interactions with lipid bilayers, as suggested by molecular docking studies .

- SAR Analysis: Activity correlates with electron-withdrawing substituents (e.g., Br, NO₂) and flexibility of the methyl bridge .

Antifungal Potential

Biological Activity

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure featuring a pyrazole ring and a carbohydrazide moiety, which contribute to its reactivity and biological interactions. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the pyrazole ring: This is achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones.

- Attachment of the carbohydrazide moiety: This step involves the reaction of the pyrazole with hydrazine derivatives under controlled conditions.

Antitumor Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antitumor activity. For instance:

- A derivative with a similar structure showed potent inhibitory effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines with IC50 values of 5.35 μM and 8.74 μM, respectively, compared to the standard drug cisplatin (IC50 values of 3.78 μM and 6.39 μM) .

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Intermediate Formation: The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules.

- Enzyme Interaction: The carbohydrazide moiety can form hydrogen bonds with enzymes and receptors, potentially influencing their activity .

Summary of Biological Activities

Case Studies

Case Study 1: Antitumor Evaluation

A study evaluated the cytotoxic effects of various pyrazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant growth inhibition in cancer cell lines, highlighting their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of monoamine oxidase (MAO) by pyrazole derivatives. Some compounds showed high activity against both MAO-A and MAO-B isoforms, suggesting their potential in treating neurodegenerative diseases .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate, ethanol, reflux (6 h) | 81% | |

| Pyrazole coupling | Acetylacetone, acetic acid, room temperature | 79% | |

| Final purification | Silica gel chromatography (20% EtOAc/PE) | N/A |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- 1H-NMR : Identifies proton environments (e.g., pyrazole =CH at δ 6.06 ppm, indolizine protons at δ 8.52 ppm) .

- X-ray Crystallography : Determines molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL97) refine structures, with restraints like DFIX for bond distances .

- Melting Point Analysis : Verifies purity (e.g., 150–152°C for related pyrazole derivatives) .

Advanced: How can researchers resolve discrepancies in crystallographic data refinement for this compound?

Answer:

- Validation Tools : Use PLATON or CCDC software to check for missed symmetry, voids, or disorder .

- Restraints in SHELXL : Apply DFIX/SADI commands to fix unrealistic bond lengths (e.g., C8–C9 distance restrained to 1.4 Å) .

- Twinned Data Handling : For high-resolution or twinned data, employ SHELXL’s twin refinement options .

Q. Example Workflow :

Solve structure with SHELXS92.

Refine with SHELXL97 using hydrogen-atom riding models.

Validate geometry with R-factor analysis (e.g., R = 0.036 for monoclinic P21/n structures) .

Advanced: What strategies optimize reaction yields during hydrazide formation?

Answer:

- Solvent Selection : Absolute ethanol minimizes side reactions (e.g., ester hydrolysis) .

- Stoichiometry Control : Excess hydrazine hydrate (30 mmol) drives the reaction to completion .

- Reaction Monitoring : TLC (ethyl acetate system) ensures starting material consumption before quenching .

Q. Table 2: Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Absolute ethanol | Maximizes purity |

| Hydrazine ratio | 6:1 (hydrazine:ester) | Increases to 81% |

| Reaction time | 6 h under reflux | Completes reaction |

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., antifungal enzymes) using AutoDock Vina or Schrödinger .

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP or H-bonding capacity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, BBB penetration) .

Case Study : Pyrazole derivatives show anticancer activity via kinase inhibition. Docking studies with EGFR (PDB: 1M17) can identify binding modes .

Basic: What are the key chemical properties influencing reactivity?

Answer:

- Hydrazide Group : Participates in condensation reactions (e.g., Schiff base formation with aldehydes) .

- Pyrazole Ring : Electrophilic substitution at the 4-position is hindered by methyl groups; formylation requires protection/deprotection strategies .

- Solubility : Moderate polarity (logP ~2.5) allows dissolution in DMSO or ethanol for biological assays .

Advanced: How to address conflicting NMR or crystallographic data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.